molecular formula C14H32O6Si2 B1589335 Bis(triethoxysilyl)ethylene CAS No. 87061-56-1

Bis(triethoxysilyl)ethylene

Cat. No.: B1589335
CAS No.: 87061-56-1
M. Wt: 352.57 g/mol
InChI Key: YFNYCSJNUJQGNF-UHFFFAOYSA-N
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Description

Bis(triethoxysilyl)ethylene: is an organosilicon compound that features two triethoxysilyl groups attached to an ethylene bridge. This compound is primarily used as a precursor in the synthesis of various organosilica materials. It is known for its ability to form stable siloxane bonds, making it valuable in applications related to molecular separation and membrane technology .

Mechanism of Action

Target of Action

Bis(triethoxysilyl)ethylene is primarily targeted towards the preparation of mesoporous organic materials . It is a silsesquioxane precursor, which means it is used to form a class of compounds known as silsesquioxanes. These compounds have a wide range of applications, particularly in the creation of materials with specific pore sizes .

Mode of Action

The interaction of this compound with its targets involves the formation of silica networks. This compound can tune these networks, making them useful in applications related to molecular separation . The process involves the hydrolysis and condensation of this compound in ethanol .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sol-gel process. This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. This compound, as a silsesquioxane precursor, plays a crucial role in this process, leading to the formation of mesoporous organosilica materials .

Pharmacokinetics

It is known to be soluble in alcohol, aromatic and aliphatic hydrocarbons, and it reacts slowly with moisture/water .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of mesoporous organosilica materials. These materials have a wide range of applications, particularly in gas and liquid-phase separations . The compound’s ability to tune silica networks makes it valuable in applications related to molecular separation .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of moisture. For instance, the organic linking ethane groups in this compound start to thermally decompose at temperatures higher than 300 °C . Additionally, the compound reacts slowly with moisture/water, indicating that its stability and efficacy could be affected by humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(triethoxysilyl)ethylene typically involves the hydrolysis and condensation of triethoxysilane derivatives. The ethoxy groups are hydrolyzed to form silanol groups, which then condense to form siloxane bridges. This process can be carried out under acidic or basic conditions, with the choice of catalyst influencing the reaction rate and product distribution .

Industrial Production Methods: In industrial settings, this compound is produced through a sol-gel process. This involves the preparation of a sol by dissolving the organosilicon precursor in an ethanol solution, followed by the addition of water and a catalyst (such as nitric acid) to initiate hydrolysis and condensation. The resulting gel is then dried and calcined to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(triethoxysilyl)ethylene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(triethoxysilyl)ethylene is used as a precursor in the synthesis of mesoporous organosilica materials. These materials have applications in catalysis, adsorption, and separation processes .

Biology and Medicine: The compound is used in the development of biocompatible coatings and materials for medical devices. Its ability to form stable siloxane bonds makes it suitable for use in biomedical applications .

Industry: In the industrial sector, this compound is used in the production of membranes for gas separation and reverse osmosis. These membranes exhibit high thermal and chemical stability, making them suitable for use in harsh environments .

Comparison with Similar Compounds

Uniqueness: Bis(triethoxysilyl)ethylene is unique due to its ethylene bridge, which imparts specific properties to the resulting materials. The ethylene bridge allows for the formation of flexible and stable siloxane networks, making it suitable for applications that require both flexibility and stability .

Properties

IUPAC Name

triethoxy(1-triethoxysilylethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h7-13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNYCSJNUJQGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C(=C)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473897
Record name BIS(TRIETHOXYSILYL)ETHYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87061-56-1
Record name BIS(TRIETHOXYSILYL)ETHYLENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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